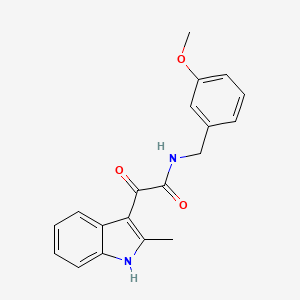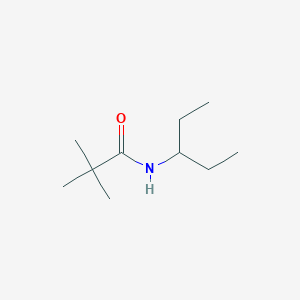![molecular formula C18H24N2O2 B5429847 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one](/img/structure/B5429847.png)
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the modulation of dopamine neurotransmission. The compound acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the regulation of dopamine release and uptake, which ultimately leads to the modulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase dopamine release and uptake in the brain, which leads to the regulation of dopamine neurotransmission. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several advantages for lab experiments. The compound exhibits potent binding affinity towards the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. The compound is also relatively easy to synthesize and can be produced on a large scale for research purposes. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several potential future directions for research. The compound can be further studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. It can also be studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. The compound can also be modified to improve its solubility and bioavailability, which can enhance its potential therapeutic applications. Additionally, the compound can be used as a tool to study the role of dopamine neurotransmission in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the reaction of 1-bromo-4-butylpiperazine with (1R*,2R*)-2-phenylcyclopropanecarboxylic acid in the presence of a base and a catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce the compound on a large scale for research purposes.
Aplicaciones Científicas De Investigación
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various biochemical and physiological studies. It has been found to exhibit potent binding affinity towards the dopamine D2 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression. The compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects.
Propiedades
IUPAC Name |
1-butyl-4-[(1R,2R)-2-phenylcyclopropanecarbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-9-19-10-11-20(13-17(19)21)18(22)16-12-15(16)14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCNOMBSDUOIQ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCN(CC1=O)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)


![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)
![3-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5429813.png)
![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5429820.png)

![2-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5429832.png)
![5-amino-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429844.png)